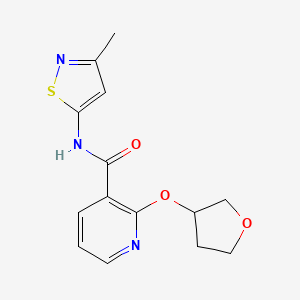
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as A-804598, is a selective P2X7 receptor antagonist. P2X7 receptors are ATP-gated ion channels that are expressed on immune cells and play a crucial role in inflammation and immune responses. A-804598 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related conditions.
作用機序
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide selectively blocks the P2X7 receptor, which is primarily expressed on immune cells such as macrophages, dendritic cells, and T-cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. By blocking this receptor, N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide reduces the inflammatory response and prevents the activation of T-cells.
Biochemical and Physiological Effects:
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a number of biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, reduces T-cell activation and proliferation, and prevents the formation of inflammasomes. In animal models, N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce inflammation and tissue damage in various conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the use of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may be limited by its potential toxicity and the need for further safety studies.
将来の方向性
Future research on N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide could focus on its potential therapeutic applications in other inflammatory and immune-related conditions, such as asthma and psoriasis. Additionally, further studies could investigate the optimal dosing and administration of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, as well as its potential toxicity and safety profile. Finally, the development of new P2X7 receptor antagonists with improved pharmacokinetic properties and selectivity could lead to the development of more effective and safer therapies for inflammatory and immune-related conditions.
合成法
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylisothiazol-5-amine, which is then reacted with 3-hydroxytetrahydrofuran to obtain the corresponding ether. The resulting compound is then reacted with nicotinoyl chloride to produce N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide.
科学的研究の応用
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce T-cell activation, and prevent the formation of inflammasomes.
特性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-12(21-17-9)16-13(18)11-3-2-5-15-14(11)20-10-4-6-19-8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMSVGVWJDAYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

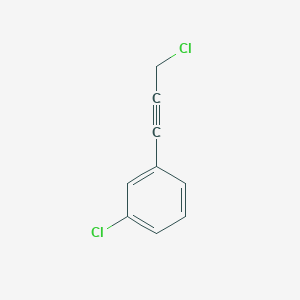
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2914378.png)
![4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2914379.png)
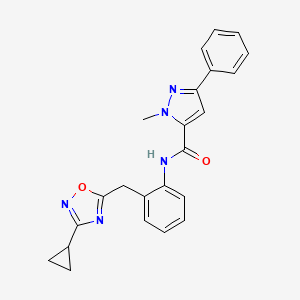
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)

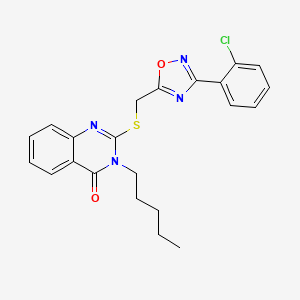
![N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide](/img/structure/B2914389.png)
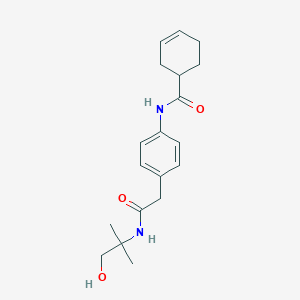
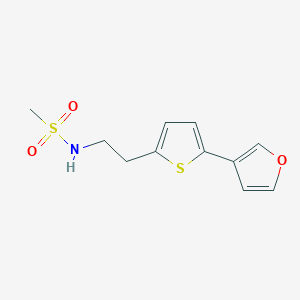
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2914394.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B2914396.png)
![Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate](/img/structure/B2914397.png)